molecular formula C17H14FN3O B6346835 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 1354940-02-5

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6346835
CAS No.: 1354940-02-5
M. Wt: 295.31 g/mol
InChI Key: AOXSKZYDXTWBKL-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a fluorinated pyrimidine derivative supplied for research use only. Pyrimidine scaffolds are of significant interest in medicinal and agrochemical research due to their prevalence in nucleic acids and many bioactive molecules . Compounds within this class have demonstrated promising biological activities in scientific studies. Research on analogous structures indicates potential for anticancer properties. Some related 5-iminomethylpyrimidine compounds have shown selective cytotoxic activity against cancer cell lines, including gastric adenocarcinoma (AGS) . Furthermore, the structural motif of a pyrimidine core with specific aromatic substitutions is associated with fungicidal activity. Studies on similar 4-phenyl-6-trifluoromethyl-2-aminopyrimidines have shown that the presence of a fluorine atom at the ortho-position of a phenyl ring can be a critical feature for maintaining high efficacy against fungal pathogens such as Botrytis cinerea . The mechanism of action for such pyrimidine compounds can vary but often involves interaction with key cellular enzymes or signaling pathways. Research into similar molecules suggests their activity may stem from inhibiting specific biological targets, potentially leading to the disruption of cell proliferation or other vital processes in target cells . This product is intended for non-human research applications in fields including medicinal chemistry, chemical biology, and agrochemical discovery. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-22-12-8-6-11(7-9-12)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSKZYDXTWBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (E)-1-(4-Methoxyphenyl)-3-(2-Fluorophenyl)Prop-2-En-1-One

The foundational step involves preparing the α,β-unsaturated ketone intermediate. A mixture of 4-methoxyacetophenone (1.0 equiv) and 2-fluorobenzaldehyde (1.2 equiv) in ethanol is treated with 40% NaOH (0.5 equiv) at 20°C for 1 hour. The reaction proceeds via Claisen-Schmidt condensation, yielding the chalcone as a pale-yellow solid. Purification via recrystallization (ethanol/water) affords a 75–82% yield.

Key spectral data :

  • IR (KBr) : 1658 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic), 1253 cm⁻¹ (C-O methoxy).

  • ¹H NMR (CDCl₃) : δ 8.02 (d, J=15.6 Hz, 1H, α-vinyl), 7.88 (d, J=15.6 Hz, 1H, β-vinyl), 7.45–6.92 (m, 8H, aromatic), 3.87 (s, 3H, OCH₃).

Cyclization with Guanidine to Form the Pyrimidine Core

The chalcone (1.0 equiv) is refluxed with guanidine nitrate (1.2 equiv) and lithium hydroxide (0.5 equiv) in ethanol for 4–6 hours. The reaction proceeds via nucleophilic attack of guanidine at the α,β-unsaturated carbonyl, followed by cyclodehydration. Post-reaction, the mixture is poured into ice-water, and the precipitate is purified via silica gel chromatography (ethyl acetate/petroleum ether, 2:8) to yield 68–74% of the title compound.

Optimization insight :

  • Catalyst role : LiOH enhances guanidine nucleophilicity, reducing reaction time compared to NaOH.

  • Side products : Incomplete cyclization may yield mono-condensed intermediates, detectable via TLC (Rf = 0.35 in ethyl acetate/hexane).

Microwave-Assisted Synthesis: Enhancing Efficiency

Solvent-Free Microwave Cyclization

A mixture of chalcone (5 mmol), guanidine hydrochloride (7.5 mmol), and NaOH (22.5 mmol) is ground and irradiated under microwave (300 W, 80°C) for 8–10 minutes. The solvent-free conditions minimize side reactions, yielding 78–82% of the product.

Advantages over conventional methods :

  • Time reduction : 10 minutes vs. 4–6 hours.

  • Yield improvement : 82% vs. 74%.

Comparative Analysis of Heating Methods

ParameterConventional RefluxMicrowave-Assisted
Reaction Time4–6 hours8–10 minutes
Yield68–74%78–82%
Energy ConsumptionHighLow

Mechanistic note : Microwave irradiation accelerates dipole rotation, promoting faster cyclization.

Tandem Heterocyclization of 1,3-Diynes: An Alternative Route

Synthesis via 1,3-Diyne Intermediate

A solution of 1-(4-methoxyphenyl)-3-(2-fluorophenyl)-1,3-diyne (1.0 equiv) and guanidine (1.5 equiv) in dioxane is heated at 120°C for 12 hours. The tandem [2+2+2] cycloaddition forms the pyrimidine ring, followed by oxidation to yield the 2-amine. Purification via column chromatography (petroleum ether/ethyl acetate) gives a 65–70% yield.

Critical considerations :

  • Oxidation control : Over-oxidation may form pyrimidin-4(3H)-one byproducts.

  • Substituent effects : Electron-withdrawing fluorine enhances diyne reactivity, favoring cyclization.

Structural Characterization and Validation

Spectroscopic Profiling

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine :

  • IR (KBr) : 3396 cm⁻¹ (NH₂ asym), 3217 cm⁻¹ (NH₂ sym), 1656 cm⁻¹ (C=N), 1229 cm⁻¹ (C-F).

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=8.4 Hz, 2H, H-3'', H-5''), 7.85–7.45 (m, 4H, H-3', H-4', H-5', H-6'), 7.12 (d, J=8.8 Hz, 2H, H-2'', H-6''), 5.28 (s, 2H, NH₂), 3.87 (s, 3H, OCH₃).

  • ¹³C NMR : δ 163.8 (C-2), 164.7 (C-4), 164.2 (C-6), 158.1 (C-4''), 131.5–114.2 (aromatic carbons), 55.3 (OCH₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ=254 nm).

  • Elemental analysis : Calculated for C₁₇H₁₄FN₃O (%): C 67.32, H 4.62, N 13.86; Found: C 67.28, H 4.59, N 13.82 .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong bases such as sodium hydride in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original substituents.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C17H14FN3O
  • Molecular Weight : 299.31 g/mol
  • IUPAC Name : 4-(2-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
  • CAS Number : 1354940-02-5

Structural Characteristics

The compound features a pyrimidine core substituted with a fluorophenyl and methoxyphenyl group, which contributes to its biological activity. The presence of fluorine and methoxy groups enhances lipophilicity and may influence binding affinity to biological targets.

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Case Study: Inhibition of Kinases

A study demonstrated that pyrimidine derivatives could effectively inhibit various kinases implicated in cancer progression. The specific compound was found to exhibit potent inhibitory activity against certain receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These enzymes play crucial roles in cell cycle regulation and signal transduction.

Research Findings

  • CDK Inhibition : The compound showed promising results in inhibiting CDK activity, which is essential for controlling cell division. This inhibition could lead to cell cycle arrest in cancer cells .
  • PDE Inhibition : Studies indicated that the compound could modulate PDE activity, leading to increased intracellular cyclic nucleotide levels, which are vital for various cellular functions .

Molecular Probes

Due to its unique structure, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and cellular signaling pathways.

Application Example

In a biochemical assay, the compound was utilized to investigate the binding affinity to target proteins involved in inflammatory responses. This application helps elucidate the role of these proteins in disease mechanisms .

Data Table: Summary of Research Findings

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation via kinase inhibition
Enzyme InhibitionInhibits CDKs and PDEs, affecting cell cycle and signaling
Molecular ProbesUseful for studying protein interactions

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Key Substituent Comparisons:

Compound Name R4 R6 Substituent Effects Reference
Target Compound 2-Fluorophenyl (meta) 4-Methoxyphenyl Meta-fluorine enhances steric hindrance; methoxy improves solubility via polarity.
4-(3-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 28) 3-Fluorophenyl (para) 4-Morpholinophenyl Para-fluorine increases electron-withdrawing effects; morpholine enhances H-bonding.
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine 4-Fluorophenyl (para) 2-Furyl Para-fluorine improves π-π stacking; furyl introduces planar heterocyclic interactions.
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine (Compound 4) 4-Bromophenyl 2-Chloroquinoline Bromine and chlorine enhance lipophilicity and target binding via halogen bonds.

Analysis :

  • Methoxy vs. Morpholine : The 4-methoxy group in the target compound is less polar than morpholine, possibly reducing water solubility but increasing membrane permeability .
  • Heterocyclic vs. Aromatic Substituents: Furyl or quinoline groups (as in ) introduce additional π-π stacking or metal-coordination capabilities absent in the methoxyphenyl group.

Antibacterial and Antifungal Activities:

Compound Name Activity Against MIC (µg/mL) Key Structural Features Reference
Target Compound S. aureus, V. cholerae (predicted) N/A Meta-fluorine and methoxy balance solubility and target affinity.
4-(3-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (28) S. felxneri, V. cholerae 12.5 Morpholine enhances H-bonding with bacterial enzymes.
4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (22) S. aureus 6.25 Chlorine’s strong electron-withdrawing effect improves potency.
4-(1H-Benzimidazol-2-yl)-6-(2-fluorophenyl)pyrimidin-2-amine (3f) MRSA, E. coli 16–32 Benzimidazole moiety enables DNA intercalation.

Analysis :

  • The target compound’s methoxy group may reduce antibacterial potency compared to chloro or morpholine-substituted analogs (e.g., Compound 22), as electron-donating groups are less effective against S. aureus .
  • Benzimidazole-containing analogs (e.g., 3f) show broader-spectrum activity due to dual intercalation and enzyme inhibition mechanisms .

Structural and Crystallographic Insights

Intermolecular Interactions:

Compound Name Key Interactions Biological Implications Reference
Target Compound Potential N–H⋯N H-bonds (predicted) Stabilizes dimer formation; affects solubility.
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine π-π stacking (3.489 Å) and N–H⋯N H-bonds Enhances crystal packing and thermal stability.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C–H⋯O and C–H⋯π interactions Stabilizes 3D structure; influences bioavailability.

Analysis :

  • Planarity in fluorophenyl-substituted analogs (e.g., ) correlates with improved stacking in enzyme active sites.

Pharmacological Potential and Limitations

  • Advantages of Target Compound :
    • Balanced hydrophobicity from fluorine and methoxy groups may improve blood-brain barrier penetration for CNS targets.
    • Lower toxicity predicted compared to nitro- or bromo-substituted analogs .
  • Limitations: Reduced antibacterial potency compared to chloro/morpholine derivatives . Limited evidence on metabolic stability or in vivo efficacy.

Biological Activity

Overview

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class, characterized by its unique substitution pattern, which includes a fluorophenyl group and a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

  • Molecular Formula : C17H14FN3O
  • Molecular Weight : 295.317 g/mol
  • CAS Number : 1354940-02-5

The compound's structure allows it to interact with various biological targets, which is essential for its activity in medicinal applications.

The biological activity of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is primarily attributed to its ability to:

  • Inhibit Enzymes : The compound can bind to the active sites of specific enzymes, inhibiting their catalytic functions.
  • Modulate Receptor Activity : It interacts with cellular receptors, influencing signaling pathways that are crucial for various physiological responses.
  • Intercalate DNA : The compound may insert itself between DNA base pairs, potentially affecting replication and transcription processes.

Anticancer Activity

Recent studies have demonstrated that 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound showed an IC50 value of approximately 53.02 µM against gastric adenocarcinoma (AGS) cells, indicating its potential as an anticancer agent .
  • Mechanisms : The anticancer effects are thought to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through various molecular pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Antibacterial Effects : It has shown promising antibacterial activity against strains like Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 16 µg/mL .
  • Antifungal Activity : Preliminary studies suggest potential antifungal properties, although detailed investigations are still required.

Research Studies and Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies :
    • A study reported enhanced cytotoxicity against cancer cell lines (HeLa, K562), with low toxicity observed in normal cell lines (HUVEC) .
    • Comparative analysis with other pyrimidine derivatives highlighted the unique effectiveness of this compound due to its structural features.
  • Structural Characterization :
    • Techniques such as NMR and X-ray crystallography have been employed to confirm the structural integrity and elucidate the interactions at the molecular level .
  • ADME Properties :
    • Absorption, Distribution, Metabolism, and Excretion (ADME) predictions indicate favorable drug-like properties, which are crucial for further development as a therapeutic agent .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerAGS (Gastric Adenocarcinoma)~53.02 µM
AntibacterialEnterococcus faecalis16 µg/mL (MIC)
AntifungalVariousUnder investigation

Q & A

Q. Basic Characterization Workflow

  • NMR (¹H/¹³C): Assigns substituent positions and confirms regioselectivity.
  • X-ray Crystallography: Resolves absolute configuration and non-covalent interactions (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .
  • HPLC-MS: Verifies purity (>95%) and detects byproducts from incomplete cyclization.
    For advanced ambiguity resolution (e.g., polymorphic forms), PXRD and DSC differentiate crystalline phases .

How can computational methods aid in designing derivatives with enhanced biological activity?

Advanced Computational Design
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling rational optimization of substituents. For example, ICReDD’s reaction path search methods combine computational and experimental data to prioritize synthetic routes, reducing trial-and-error cycles . Molecular docking studies (e.g., with kinase targets) can guide modifications to the fluorophenyl or methoxyphenyl groups to improve binding affinity .

What strategies reconcile contradictory biological activity data across studies for pyrimidine derivatives?

Advanced Data Contradiction Analysis
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., bacterial vs. mammalian) or endpoint measurements (e.g., IC₅₀ vs. MIC).
  • Structural Nuances: Minor substituent changes (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) drastically alter activity profiles. For instance, fluorine substitution in analogous compounds enhances antimicrobial but reduces antitumor activity .
  • Solubility Artifacts: Poor aqueous solubility may lead to false negatives. Use standardized DMSO stock solutions and controls .

What are the key considerations for evaluating the compound’s potential as a kinase inhibitor?

Q. Advanced Mechanistic Evaluation

  • Selectivity Screening: Test against a panel of kinases (e.g., EGFR, VEGFR) to identify off-target effects.
  • Binding Mode Analysis: Use crystallography or mutagenesis to validate interactions with hinge regions or allosteric pockets.
  • Cellular Uptake: Measure intracellular concentrations via LC-MS, as fluorophenyl groups may enhance permeability but reduce solubility .

How do solvent and catalyst choices impact the scalability of pyrimidine synthesis?

Q. Advanced Process Chemistry

  • Solvent: Ethanol is preferred for lab-scale synthesis, but DMF or THF may improve solubility for large batches.
  • Catalysts: Transition metals (e.g., Pd for cross-couplings) enable regioselective arylations but require rigorous purification to remove residuals .
  • Green Chemistry: Replace LiOH with biodegradable bases (e.g., K₂CO₃) and minimize petrochemical solvents .

What structural modifications are recommended to improve metabolic stability?

Q. Advanced Medicinal Chemistry

  • Fluorine Substitution: Reduces oxidative metabolism at the 2-fluorophenyl ring .
  • Methoxy Group Positioning: Para-methoxy groups resist demethylation compared to ortho analogs .
  • Pyrimidine Core Rigidity: Introduce methyl groups at C5/C6 to hinder cytochrome P450 binding .

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